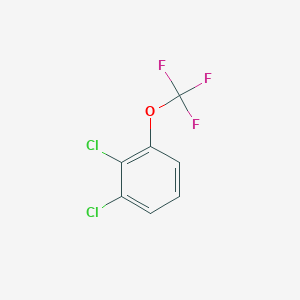

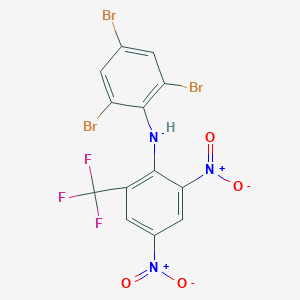

2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline

Vue d'ensemble

Description

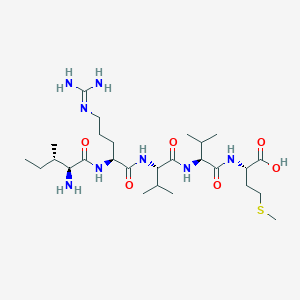

2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline, commonly referred to as DNTB, is an organic compound that has been extensively studied due to its potential applications in scientific research. DNTB is a highly versatile compound that has been used for a variety of purposes, including as a reagent for the synthesis of other compounds, as an inhibitor of certain biochemical pathways, and as a tool for studying the physiological effects of certain drugs.

Applications De Recherche Scientifique

Detection of Bromethalin Poisoning

Desmethyl Bromethalin is used in the detection of bromethalin poisoning . Using High Performance Liquid Chromatography, laboratories can detect bromethalin, a non-anticoagulant, single-dose rodenticide, in fecal samples from subjects . Half of these samples were also positive for desmethyl-bromethalin, bromethalin’s active metabolite .

Environmental Impact Studies

Desmethyl Bromethalin is used in environmental impact studies . The compound is detected in free-ranging animals, indicating its presence in the environment . This helps in understanding the impact of such compounds on wildlife and ecosystems .

Development of Analytical Methods

Desmethyl Bromethalin is used in the development of analytical methods . Researchers have developed an ultrahigh-performance liquid chromatography–mass spectrometry (UHPLC–MS) method for the detection of desmethylbromethalin (DMB) residues in animal tissues .

Study of Metabolic Pathways

Desmethyl Bromethalin is used in the study of metabolic pathways . Once consumed, bromethalin is metabolized to its bioactive metabolite, desmethylbromethalin . This helps in understanding the metabolic pathways of such compounds .

Mécanisme D'action

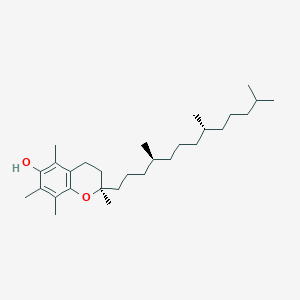

Desmethyl Bromethalin, also known as Desmethylbromethalin or 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline, is a potent neurotoxic compound that has a unique mechanism of action .

Target of Action

The primary target of Desmethyl Bromethalin is the central nervous system (CNS) . It specifically targets the mitochondria in neuronal cells .

Mode of Action

Desmethyl Bromethalin acts by uncoupling mitochondrial oxidative phosphorylation . This interaction with its target leads to a decrease in the synthesis of adenosine triphosphate (ATP) . The decreased ATP inhibits the activity of the Na/K ATPase enzyme , leading to a subsequent buildup of cerebral spinal fluid (CSF) and vacuolization of myelin .

Biochemical Pathways

The uncoupling of mitochondrial oxidative phosphorylation disrupts the normal biochemical pathways in the cell. The decrease in ATP synthesis affects the energy-dependent sodium-potassium pump , leading to an imbalance in the ionic concentration . This imbalance results in the accumulation of sodium ions inside the cells, causing water to move into the cells, leading to cellular swelling .

Pharmacokinetics

Desmethyl Bromethalin is rapidly absorbed from the intestines and transported to the liver, where it is metabolized . Its high lipid solubility allows it to penetrate the CNS effectively .

Result of Action

The result of Desmethyl Bromethalin’s action is an increase in intracranial pressure due to the buildup of CSF . This increased pressure permanently damages neuronal axons . The damage to the CNS can lead to severe symptoms such as paralysis, convulsions, and even death .

Action Environment

The action of Desmethyl Bromethalin can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and light, leading to the formation of breakdown products . Furthermore, the compound’s toxicity may be influenced by the animal’s age, diet, and overall health status . .

Propriétés

IUPAC Name |

2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Br3F3N3O4/c14-5-1-8(15)12(9(16)2-5)20-11-7(13(17,18)19)3-6(21(23)24)4-10(11)22(25)26/h1-4,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVHIPJJDSPNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)NC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Br3F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073567 | |

| Record name | 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

CAS RN |

57729-86-9 | |

| Record name | Benzenamine, 2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057729869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B120607.png)

![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)

![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)